![molecular formula C10H18O2 B2583303 Ethyl 2-tert-butylcyclopropane-1-carboxylate CAS No. 21692-49-9](/img/structure/B2583303.png)
Ethyl 2-tert-butylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-tert-butylcyclopropane-1-carboxylate, also known as ETC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique structure and potential applications. ETC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have antioxidant properties and has been studied for its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl 2-tert-butylcyclopropane-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential applications. However, Ethyl 2-tert-butylcyclopropane-1-carboxylate can be difficult to purify and its effects can vary depending on the concentration used.
Future Directions
There are several potential future directions for research on Ethyl 2-tert-butylcyclopropane-1-carboxylate. One area of interest is the development of more effective synthesis methods for Ethyl 2-tert-butylcyclopropane-1-carboxylate. Additionally, there is potential for Ethyl 2-tert-butylcyclopropane-1-carboxylate to be used in combination with other compounds to enhance its effects. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate and its potential applications in treating a range of diseases.
Synthesis Methods
Ethyl 2-tert-butylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butylcyclopropanol with ethyl chloroformate in the presence of a base or the reaction of tert-butylcyclopropanol with ethyl chloroacetate in the presence of a catalyst. The yield and purity of Ethyl 2-tert-butylcyclopropane-1-carboxylate can vary depending on the synthesis method used.
Scientific Research Applications
Ethyl 2-tert-butylcyclopropane-1-carboxylate has been studied for its potential applications in scientific research, particularly in the area of drug discovery. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent. Additionally, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
ethyl 2-tert-butylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHPEKJCDBVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-tert-butylcyclopropane-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.